tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with a hydroxyl group at the 7-position, an oxygen atom in the 2-oxa bridge, and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. This compound is structurally significant in pharmaceutical chemistry due to its constrained geometry, which mimics bioactive conformations of natural products or drug candidates. Its synthesis typically involves cyclization reactions, as exemplified by the use of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) to form the bicyclic lactone intermediate from hydroxyproline derivatives . The Boc group enhances solubility and stability during synthetic procedures, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-7-8(12)6(11)5-14-7/h6-8,12H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI Key |
GQTQAVRMYQJYNG-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@@H]1CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1CO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the oxazabicycloheptane core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the tert-butyl ester group: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and an acid catalyst.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the ester group play crucial roles in its reactivity and binding to biological targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related azabicyclo[2.2.1]heptane derivatives, highlighting key differences in substituents, synthetic routes, and applications:
Key Observations:
Functional Group Impact :
- The 7-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogs like the 3-oxo or nitro derivatives. This improves aqueous solubility, critical for bioavailability in drug candidates .
- Nitro-substituted derivatives (e.g., 10d) exhibit lower enantiomeric ratios (66:34) compared to Boc-protected analogs, limiting their utility in asymmetric synthesis .
Synthetic Flexibility: The Boc group in the target compound allows mild deprotection (e.g., using TFA) to generate free amines for further coupling, unlike nitro or oxo groups, which require harsher conditions . 3-Oxo analogs (e.g., CAS 113775-22-7) are prone to keto-enol tautomerism, complicating purification but enabling reactivity in aldol-like condensations .
Nitro-Diels-Alder adducts (e.g., 10d–10m) serve as chiral auxiliaries in total synthesis but lack the stability of Boc-protected derivatives .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Biological Activity
tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with notable biological activities. This compound's structural features contribute to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
- Chemical Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 2169031-59-6
Biological Activity
Research has shown that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have indicated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of bicyclic amines have been tested against various bacterial strains, demonstrating significant inhibitory effects.
2. Neuroprotective Effects
The bicyclic structure is known for its ability to interact with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating synaptic transmission and reducing oxidative stress.
3. Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor, particularly in pathways involving acetylcholinesterase and other hydrolases. This inhibition could lead to therapeutic applications in conditions such as Alzheimer’s disease.
Case Studies
Several studies have investigated the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study 2 | Showed neuroprotective effects in a rat model of Parkinson's disease, improving motor function and reducing dopaminergic neuron loss. |
| Study 3 | Identified as a potent inhibitor of acetylcholinesterase, with an IC50 value of 30 nM, suggesting potential for Alzheimer's treatment. |
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Modulation of Receptor Activity : The compound may bind to specific receptors involved in neurotransmission.
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
- Inhibition of Pathogenic Enzymes : Targeting enzymes critical for bacterial survival or involved in neurodegenerative processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
